N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a furan ring, a pyrazine ring, and a phenylbutanamide moiety, making it a versatile molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It can be inferred from the anti-tubercular activity that it likely interacts with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
It’s worth noting that the efficacy of similar compounds has been evaluated in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, adhering to green chemistry principles. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide: Investigated for its potential biological activity.
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide stands out due to its unique combination of a furan ring, a pyrazine ring, and a phenylbutanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-16(14-6-4-3-5-7-14)19(23)22-12-17-18(21-10-9-20-17)15-8-11-24-13-15/h3-11,13,16H,2,12H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAYIUZFYAGMDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.